Product packaging for 4-Fluoro-2-methylphenylacetic acid(Cat. No.:CAS No. 407640-40-8)

4-Fluoro-2-methylphenylacetic acid

Cat. No.: B1335718
CAS No.: 407640-40-8
M. Wt: 168.16 g/mol
InChI Key: KOZXQTAPRQFRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance and Context in Contemporary Chemical and Pharmaceutical Sciences

4-Fluoro-2-methylphenylacetic acid, with the CAS number 407640-40-8, is recognized as a valuable synthetic building block in modern organic chemistry. chembuyersguide.comfishersci.fi Its significance primarily stems from its utility in the synthesis of more complex molecules, particularly those with potential therapeutic applications. The strategic placement of a fluorine atom at the 4-position and a methyl group at the 2-position of the phenylacetic acid scaffold imparts specific electronic and steric properties to the molecule. These features can influence the binding affinity, metabolic stability, and pharmacokinetic profile of the final drug candidate.

A notable application of this compound is in the development of kinase inhibitors. google.comgoogle.com Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. Consequently, the development of small molecule inhibitors of specific kinases is a major focus of contemporary drug discovery. The use of this compound as a precursor in the synthesis of dihydropyridopyrimidinyl and dihydronaphthyridinyl compounds, which have been identified as potent kinase inhibitors for the treatment of proliferative diseases, underscores the compound's importance in the pharmaceutical industry. google.comgoogle.com

Historical Perspective of Fluorinated Phenylacetic Acids in Research

The broader family of phenylacetic acids has a long history in scientific research. Phenylacetic acid itself is a naturally occurring compound found in various plants and is a metabolic byproduct of the amino acid phenylalanine. youtube.comnih.gov It has been studied for its antimicrobial properties and as a precursor in the synthesis of various organic compounds. youtube.comnih.gov

The introduction of fluorine into organic molecules, a field that gained significant momentum in the 20th century, revolutionized medicinal chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, have been exploited to enhance the biological activity and stability of numerous drugs.

Fluorinated phenylacetic acid derivatives, as a class, have been explored for various applications. For instance, related compounds have been investigated for their potential as plant growth regulators and have been used as building blocks in the synthesis of a wide range of biologically active molecules. mdpi.comchemicalbook.com The development and study of these fluorinated analogues are part of a larger, ongoing effort to leverage the benefits of fluorination in the design of new and improved chemical entities.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is largely driven by its application in medicinal chemistry. The primary trend is its use as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. google.comgoogle.com The patent literature reveals its incorporation into complex heterocyclic systems designed to modulate the activity of kinases like Raf kinases, which are implicated in various cancers. google.com

Emerging trends may involve the exploration of this compound in the synthesis of other classes of biologically active compounds. Given the versatility of the phenylacetic acid scaffold, it is plausible that this fluorinated derivative could be used to generate novel compounds with a wide range of pharmacological activities. Further research into new synthetic methodologies that utilize this building block and the biological evaluation of the resulting compounds will likely shape the future of its application.

While specific, in-depth academic studies solely focused on this compound are not abundant in the public domain, its role as a crucial starting material is well-documented in patent literature, indicating its importance in industrial research and development. google.comgoogle.com The future may see more academic research focused on the unique properties and potential applications of this specific molecule.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 407640-40-8 chembuyersguide.com
Molecular Formula C₉H₉FO₂ chembuyersguide.com
Molecular Weight 168.16 g/mol chembuyersguide.com
Appearance Solid, Crystals fishersci.fi
Boiling Point 96-99 °C fishersci.fi
Solubility Insoluble in water fishersci.fi

Table 2: Spectroscopic Data of a Related Compound (4-Methylphenylacetic acid)

Spectroscopic TechniqueDataSource
¹³C NMR InChI=1S/C9H10O2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) chemicalbook.com
¹H NMR Data available in spectral databases. chemicalbook.com
Mass Spectrometry Data available in spectral databases. chemicalbook.com
Infrared Spectroscopy Data available in spectral databases. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B1335718 4-Fluoro-2-methylphenylacetic acid CAS No. 407640-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluoro-2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZXQTAPRQFRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407543
Record name 4-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407640-40-8
Record name 4-Fluoro-2-methylphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluoro-2-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Fluoro 2 Methylphenylacetic Acid

Established Synthetic Routes and Reaction Mechanisms

Several well-documented methods for the synthesis of 4-Fluoro-2-methylphenylacetic acid and its analogs have been established, providing reliable and scalable production routes.

Direct fluorination of phenylacetic acid derivatives is a primary strategy for introducing the fluorine atom at the desired position. This typically involves electrophilic or nucleophilic fluorinating agents. For instance, the synthesis of related phenoxyacetic acids often utilizes fluorinated precursors. While direct fluorination of 2-methylphenylacetic acid can be challenging due to regioselectivity issues, the use of specifically designed starting materials with activating or directing groups can facilitate the desired outcome.

A common and effective route to phenylacetic acids is through the hydrolysis of the corresponding phenylacetonitrile. google.com In the case of this compound, the synthesis would commence with 4-Fluoro-2-methylphenylacetonitrile. rdchemicals.com This nitrile precursor can be subjected to acidic or basic hydrolysis to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). google.com

The general process involves heating the nitrile with a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide, followed by acidification. google.com This method is widely applicable and can be adapted for various substituted phenylacetic acids. google.com

Table 1: Hydrolysis of Phenylacetonitriles

Precursor Reagents Product
o-methylphenylacetonitrile H₂SO₄, H₂O o-methylphenylacetic acid
p-methylphenylacetonitrile H₂SO₄, H₂O p-methylphenylacetic acid
m-methylphenylacetonitrile H₂SO₄, H₂O m-methylphenylacetic acid

This table is based on the general methodology described in the provided search results.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and can be employed to construct the carbon skeleton of this compound. researchgate.netysu.am For example, a Suzuki coupling reaction could be envisioned between a boronic acid derivative of toluene (B28343) and a suitable partner containing the acetic acid moiety, or vice versa. researchgate.netmdpi.com These reactions are known for their high efficiency and functional group tolerance. ysu.am

The general catalytic cycle for such a reaction involves oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Reductive methods can also be applied in the synthesis of phenylacetic acid derivatives. While direct reduction of a precursor to form this compound is less common, reduction steps are often integral in multi-step synthetic sequences. For instance, a related compound, 2-fluoro-4-methylphenylacetic acid, can be synthesized through a sequence involving a reduction step. chemicalbook.com

Novel Synthetic Strategies and Innovations

The field of organic synthesis is constantly evolving, with new methods offering improved efficiency, selectivity, and environmental compatibility.

For applications where a specific stereoisomer of a chiral compound is required, stereoselective synthesis is crucial. While this compound itself is not chiral, derivatives or more complex molecules incorporating this moiety may be. The development of stereoselective methods, such as those for the synthesis of 4′-α-fluoro-methyl carbocyclic nucleoside analogs, highlights the advancements in controlling stereochemistry. researchgate.net These strategies often employ chiral catalysts or auxiliaries to induce the formation of one enantiomer over the other.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Phenylacetic Acid
4-Fluoro-2-methylphenoxy acetic acid
Acetic acid, 2-(4-fluoro-2-methylphenoxy)-, methyl ester
2-Fluoro-4-methylphenylacetic acid
4-Fluoro-2-methylphenylacetonitrile
o-methylphenylacetonitrile
p-methylphenylacetonitrile
m-methylphenylacetonitrile
o-methylphenylacetic acid
p-methylphenylacetic acid
m-methylphenylacetic acid
2,4-dichlorophenoxyacetic acid
2-methyl-4-chlorophenxyacetic acid
4-chlorophenoxyacetic acid
2-methylphenoxyacetic acid
2-[(3,4,5-triphenyl)phenyl]acetic acid

Green Chemistry Approaches in Synthesis (e.g., Aqueous Media)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, aiming to reduce the environmental impact of chemical processes. For the synthesis of arylacetic acids and their derivatives, the use of aqueous media presents a significant green advantage over traditional organic solvents.

One notable green approach applicable to the synthesis of compounds structurally related to this compound is the performance of the Willgerodt-Kindler reaction in water. inventivapharma.com Typically, this reaction is conducted in high-boiling organic solvents. However, studies have shown that the reaction of benzaldehydes with sulfur and morpholine (B109124) can proceed effectively at 80°C in water, yielding the corresponding thioamides which can then be hydrolyzed to the desired carboxylic acid. inventivapharma.com This approach eliminates the need for volatile and often toxic organic solvents, simplifying workup procedures and reducing waste.

Another green protocol for the Willgerodt-Kindler reaction utilizes an air- and moisture-stable ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄), as the reaction medium. thieme-connect.de This method offers high conversions, operational simplicity, and enhanced reaction rates, with the added benefit that the ionic liquid can potentially be recycled.

The use of phase-transfer catalysts also represents a greener alternative for the hydrolysis of the thioamide intermediate formed in the Willgerodt-Kindler reaction. The use of benzyltriethylammonium chloride allows the hydrolysis to proceed efficiently in a biphasic system, reducing the need for large volumes of organic solvents. thieme-connect.de

Chemoenzymatic Synthesis of Related Structures

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical transformations, offers a powerful and green alternative for the production of complex molecules. While a direct chemoenzymatic route to this compound is not prominently described in the literature, the enzymatic hydrolysis of the corresponding nitrile, 2-(4-fluoro-2-methylphenyl)acetonitrile (B1274401), represents a highly viable and environmentally benign approach.

Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia, often with high selectivity and under mild, aqueous conditions. nih.govopenbiotechnologyjournal.com This one-step enzymatic conversion avoids the harsh acidic or basic conditions and high temperatures typically required for chemical hydrolysis, which can lead to the formation of byproducts and significant waste streams. nih.gov

The general strategy would involve the chemical synthesis of 2-(4-fluoro-2-methylphenyl)acetonitrile, which can be achieved through the cyanation of 4-fluoro-2-methylbenzyl halide. The subsequent enzymatic hydrolysis would proceed as follows:

Enzymatic Hydrolysis of 2-(4-fluoro-2-methylphenyl)acetonitrile Image of the enzymatic hydrolysis of 2-(4-fluoro-2-methylphenyl)acetonitrile to produce this compound and ammonia, catalyzed by a nitrilase enzyme in an aqueous buffer.

This reaction is typically carried out in a buffered aqueous solution at or near neutral pH and at ambient to slightly elevated temperatures (e.g., 30-40°C), minimizing energy consumption.

The specificity of nitrilases can be very high, and through enzyme screening or protein engineering, a biocatalyst with optimal activity and selectivity for the 2-(4-fluoro-2-methylphenyl)acetonitrile substrate could be identified or developed. nih.gov For instance, a nitrilase from Alcaligenes faecalis MTCC 12629 has been shown to effectively hydrolyze 4-aminophenylacetonitrile to 4-aminophenylacetic acid, demonstrating the utility of this enzyme class for the synthesis of substituted phenylacetic acids. openbiotechnologyjournal.com

Reaction Optimization and Process Intensification

The efficiency and scalability of synthetic routes to this compound are critically dependent on the optimization of reaction parameters and the application of process intensification techniques.

Catalytic Systems and Ligand Design

The choice of catalyst and, where applicable, the associated ligands, is paramount in directing the reaction towards high yield and selectivity.

In the context of a palladium-catalyzed carbonylation approach, which could theoretically be applied to a suitable precursor like 4-fluoro-2-methylbenzyl halide, the design of the ligand is crucial. For the carbonylation of aryl bromides, the use of Xantphos as a ligand with a palladium source has been shown to be effective for the synthesis of various carbonyl compounds at atmospheric pressure of carbon monoxide. msu.edu For the direct carboxylation of benzyl (B1604629) chlorides using CO₂, a system comprising Pd(OAc)₂ and dicyclohexyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphine (SPhos) has been developed, highlighting the importance of bulky, electron-rich phosphine (B1218219) ligands in facilitating the catalytic cycle. epa.gov

For the Willgerodt-Kindler reaction , while it is often performed without a traditional metal catalyst, acid or base catalysis can be employed to enhance reaction rates. The use of silica-supported fluoroboric acid (HBF₄–SiO₂) as a recyclable solid acid catalyst has been reported for the solvent-free synthesis of thiomorpholides from acetophenones. inventivapharma.com

Temperature and Pressure Effects on Reaction Efficiency

Temperature and pressure are key variables that significantly influence reaction rates, yields, and selectivity.

In the Willgerodt-Kindler reaction , temperature is a critical parameter. Studies on the optimization of this reaction for a range of para-substituted acetophenones, including p-fluoroacetophenone, have demonstrated that the optimal temperature can vary depending on the substrate. scispace.com For many acetophenones, temperatures in the range of 120-160°C are often employed when using conventional heating. scispace.comnih.gov Microwave irradiation has emerged as a process intensification tool, often leading to significantly reduced reaction times and improved yields at elevated temperatures that are rapidly achieved. thieme-connect.deresearchgate.net For instance, the microwave-assisted reaction of alkyl aryl ketones with sulfur and morpholine can be completed in minutes. thieme-connect.de

For palladium-catalyzed carbonylation reactions , the pressure of carbon monoxide is a key factor. While many traditional carbonylation methods require high pressures of CO, modern catalytic systems have been developed to operate at atmospheric pressure, which is a significant advantage in terms of safety and equipment requirements. msu.eduepa.gov The reaction temperature for these carbonylations is typically in the range of 80-120°C. msu.edu

The table below summarizes the typical temperature ranges for different synthetic approaches.

Synthetic ApproachCatalyst/ReagentsTypical Temperature Range (°C)Pressure
Willgerodt-Kindler Sulfur, Morpholine120 - 160Atmospheric
Microwave-assisted Willgerodt-Kindler Sulfur, MorpholineElevated (e.g., 150-200)Autogenous
Palladium-catalyzed Carbonylation Pd catalyst, Ligand, CO80 - 1201 atm
Enzymatic Hydrolysis Nitrilase25 - 50Atmospheric

Isolation and Purification Techniques for Research Scale

The isolation and purification of this compound from the reaction mixture are crucial steps to obtain the compound in high purity for subsequent applications. The choice of technique depends on the synthetic route employed and the nature of the impurities.

Recrystallization is a common and effective method for purifying solid compounds like this compound. The selection of an appropriate solvent system is key. For phenylacetic acid and its derivatives, common recrystallization solvents include water, heptane (B126788), or mixtures of solvents like cyclohexane/dioxane. organic-chemistry.orgchemicalbook.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly, leading to the formation of pure crystals. A patent for the synthesis of the related 4-fluoro-2-methylbenzoic acid describes a purification step involving recrystallization from toluene. google.com

Acid-Base Extraction is particularly useful when the product is a carboxylic acid. After the reaction, the mixture can be dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will be deprotonated to form its water-soluble salt and transfer to the aqueous phase. The aqueous layer is then separated and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the pure carboxylic acid, which can then be collected by filtration.

Chromatography is a powerful technique for separating the target compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures or for achieving very high purity.

Silica (B1680970) Gel Column Chromatography: This is a standard technique for the purification of organic compounds. A suitable solvent system (eluent), typically a mixture of a non-polar solvent like hexane (B92381) or heptane and a more polar solvent like ethyl acetate, is used to move the components of the mixture through a column packed with silica gel at different rates.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples for research purposes, preparative HPLC is often the method of choice. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective for the purification of this compound.

The table below outlines common purification techniques for substituted phenylacetic acids.

Purification TechniquePrincipleTypical Solvents/ConditionsScale
Recrystallization Differential solubility at different temperaturesWater, Heptane, Toluene, Ethanol/WaterMilligram to Kilogram
Acid-Base Extraction Differential solubility of acidic/basic formsEther/Water, Ethyl Acetate/Water with acid/baseMilligram to Kilogram
Silica Gel Chromatography Differential adsorptionHexane/Ethyl Acetate, Dichloromethane/MethanolMilligram to Gram
Preparative HPLC Differential partitioning between stationary and mobile phasesWater/Acetonitrile or Water/Methanol with acid modifierMicrogram to Gram

Applications of 4 Fluoro 2 Methylphenylacetic Acid in Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 4-Fluoro-2-methylphenylacetic acid scaffold makes it an attractive starting material for the synthesis of intricate molecular architectures. The carboxylic acid moiety provides a reactive handle for a variety of chemical transformations, while the fluoro and methyl groups can influence the electronic properties and steric environment of the molecule, respectively.

While direct and extensive research on this compound as a precursor for specific, named bioactive molecules is not widely documented in publicly available literature, the structural motifs present in this compound are commonly found in biologically active molecules. Phenylacetic acid derivatives, for instance, are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and plant auxin activities. bioorganica.com.ua The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a drug candidate. Therefore, this compound represents a promising starting point for the synthesis of novel analogs of known bioactive compounds. The synthesis of such analogs could involve the modification of the carboxylic acid group or further substitution on the aromatic ring.

Azo dyes, which contain a nitrogen-nitrogen double bond (-N=N-), constitute a significant class of synthetic organic dyes. uni-kiel.de The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component, which can include phenolic compounds. While there is no specific mention in the available literature of this compound being used in dye synthesis, its aromatic nature and the potential for functional group manipulation suggest it could serve as a precursor to a coupling component. For instance, the carboxylic acid could be converted to other functional groups that could modulate the color and properties of the resulting dye. The synthesis of novel azo dyes often involves the use of various aromatic amines and coupling components to achieve a range of colors and properties for textile applications. researchgate.net

Derivatization and Functionalization Studies

The chemical reactivity of the carboxylic acid group in this compound allows for a variety of derivatization and functionalization reactions. These reactions are essential for modifying the properties of the molecule, such as its solubility, bioavailability, and reactivity, which is particularly important in the context of drug development and materials science.

Esterification is a common strategy in medicinal chemistry to develop prodrugs, which are inactive or less active forms of a drug that are converted to the active form in the body. This approach is often used to improve the oral bioavailability, reduce the gastrointestinal toxicity, or modify the pharmacokinetic profile of a drug. The carboxylic acid group of this compound can be readily esterified to form various ester derivatives.

For instance, studies on the NSAID flurbiprofen (B1673479), which also contains a fluoro-substituted phenylpropionic acid structure, have demonstrated the synthesis of various alkyl ester prodrugs to reduce its gastrointestinal side effects. bachem.com The rate of hydrolysis of these esters back to the active drug can be tuned by varying the alcohol used in the esterification. bachem.com Similarly, ester prodrugs of other NSAIDs like aspirin (B1665792) and ibuprofen (B1674241) have been synthesized to mitigate their gastrointestinal toxicity. uni-kiel.de A similar strategy could be applied to this compound to develop potential therapeutic agents.

Table 1: Examples of Ester Prodrugs of Flurbiprofen and their Hydrolysis Rates

Ester ProdrugRelative Rate of Hydrolysis in Plasma
Methyl EsterFaster
Propyl EsterFaster
Other Alkyl EstersSlower

Data based on studies of flurbiprofen ester prodrugs. bachem.com

The formation of an amide bond is a fundamental reaction in organic chemistry and is central to the synthesis of peptides and a vast number of pharmaceuticals. The carboxylic acid of this compound can be activated and reacted with an amine to form an amide bond. This reaction is the cornerstone of peptide synthesis, where amino acids are sequentially coupled to form a polypeptide chain. uantwerpen.be

The process typically involves the use of coupling reagents to activate the carboxylic acid, facilitating its reaction with the amino group of another molecule. uantwerpen.bersc.org A variety of coupling reagents have been developed to promote efficient amide bond formation with minimal side reactions and preservation of stereochemistry. researchgate.netrsc.org While no specific peptide coupling reactions involving this compound are detailed in the literature, its structure is amenable to standard peptide coupling protocols. The resulting amide derivatives could be explored for their biological activities or as building blocks for more complex structures.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentDescription
Carbodiimides (e.g., DCC, EDC)Widely used for activating carboxylic acids.
Phosphonium Salts (e.g., BOP, PyBOP)Effective for difficult couplings and reduce racemization.
Uronium/Aminium Salts (e.g., HBTU, HATU)High coupling efficiency and fast reaction rates.

This table provides examples of general coupling reagents used in amide and peptide synthesis.

Introduction into Heterocyclic Systems

The molecular framework of this compound is a versatile precursor for the synthesis of various heterocyclic structures, which are core components of many pharmaceuticals. The carboxylic acid and the adjacent methylene (B1212753) group are key functional handles that can participate in a variety of intramolecular cyclization reactions to form new rings.

While specific, documented examples of this compound in major named reactions are not prevalent in readily available literature, its structural motifs are analogous to starting materials used in well-established cyclization strategies. For instance, derivatives of phenylacetic acids are fundamental in the synthesis of isoquinoline (B145761) and related heterocyclic systems.

Two illustrative classical methods are the Bischler-Napieralski and Pictet-Spengler reactions:

Bischler-Napieralski Reaction: This reaction typically involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). nrochemistry.comwikipedia.orgorganic-chemistry.org To utilize this compound in such a pathway, it would first be converted to the corresponding phenethylamine (B48288) derivative. This amine could then be acylated and subsequently cyclized, with the electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring influencing the regioselectivity and success of the intramolecular electrophilic aromatic substitution. nrochemistry.comwikipedia.org The reaction is a cornerstone for creating 3,4-dihydroisoquinolines. nrochemistry.com

Pictet-Spengler Reaction: A similar strategy involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.comnumberanalytics.com Again, this would require prior conversion of the phenylacetic acid to the corresponding amine. The reaction is highly effective for producing tetrahydroisoquinolines and is notable for its ability to proceed under mild conditions, especially when the aromatic ring is activated. wikipedia.orgjk-sci.com

Beyond these examples, the acid functionality itself can be leveraged to form heterocycles such as lactones or can be converted into other functional groups to facilitate different cyclization pathways, making it a valuable starting material for generating diverse molecular libraries.

Role as a Fluorinated Building Block in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance a molecule's pharmacological profile. wikipedia.org this compound is a prime example of a fluorinated building block (FBB), a pre-fluorinated molecule that can be incorporated into a larger, more complex structure. nrochemistry.com This approach is often more efficient and predictable than attempting to introduce fluorine at a later stage in a synthesis.

The phenylacetic acid motif itself is a recognized structural component in a variety of biologically active compounds. mdpi.comnih.gov By using the 4-fluoro-2-methyl substituted version, medicinal chemists can systematically modify and optimize the properties of a lead compound.

Impact of Fluorine Substitution on Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine imparts profound changes on a molecule's electronic properties, which in turn affects its reactivity and selectivity in chemical reactions and biological interactions. wikipedia.orgresearchgate.net Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect is a dominant feature. wikipedia.org

Key Physicochemical Effects of Fluorine:

Acidity (pKa) Modulation: The strong inductive effect of the fluorine atom in this compound increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2-methylphenylacetic acid. This alteration of pKa can significantly influence a drug molecule's solubility, membrane permeability, and interaction with biological targets. wikipedia.org

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a position susceptible to metabolic oxidation by enzymes, such as the cytochrome P450 family, can effectively block this metabolic pathway. nih.gov This often leads to an increased half-life and improved bioavailability of the drug. numberanalytics.com

Conformational Control: The fluorine atom, though small, can influence the preferred conformation of a molecule through steric and electronic interactions, which can be critical for optimizing the binding fit to a receptor or enzyme active site. organic-chemistry.org

The table below summarizes the key differences between hydrogen and fluorine that are exploited in medicinal chemistry.

PropertyHydrogen (H)Fluorine (F)Impact on Molecular Properties
van der Waals Radius 1.20 Å1.47 ÅFluorine is a reasonable mimic for hydrogen in terms of size, causing minimal steric disruption. wikipedia.org
Electronegativity (Pauling Scale) 2.203.98Alters electron distribution, impacting pKa, dipole moment, and chemical reactivity. wikipedia.org
Bond Dissociation Energy (C-X) ~413 kJ/mol (C-H)~485 kJ/mol (C-F)Increases metabolic stability by preventing C-H oxidation. nih.gov
Lipophilicity LowerHigher (in many contexts)Can enhance membrane permeation and bioavailability. organic-chemistry.org

This table presents generalized data for comparative purposes.

Design of Fluorine-Containing Scaffolds

A molecular scaffold is a core structure upon which a series of derivatives is built. This compound acts as a simple yet effective scaffold for creating more elaborate fluorine-containing drug candidates. The strategic inclusion of fluorine is a proven method to enhance a compound's therapeutic potential. wikipedia.orgorganic-chemistry.org

The primary goals of designing fluorine-containing scaffolds include:

Improving Metabolic Stability: As mentioned, the C-F bond can serve as a metabolic shield. wikipedia.org

Altering Physicochemical Properties: Fluorine's electronegativity can be used to fine-tune a molecule's pKa, reducing the basicity of nearby amines to improve cell membrane passage. wikipedia.org

Increasing Binding Affinity: The fluorine atom can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the drug. wikipedia.org

The use of FBBs like this compound is a dominant strategy in modern drug discovery, with a significant percentage of FDA-approved drugs containing fluorine. nrochemistry.comorgsyn.org This particular building block offers a phenylacetic acid core, known for its biological relevance, pre-functionalized with both a fluorine atom for property modulation and a methyl group that can influence conformation and provide an additional point for synthetic modification.

Biological and Biomedical Research Applications of 4 Fluoro 2 Methylphenylacetic Acid Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For derivatives of 4-Fluoro-2-methylphenylacetic acid, these studies have been crucial in elucidating the roles of specific atomic substitutions and molecular moieties.

The position of the fluorine atom on the phenyl ring of phenylacetic acid derivatives has a profound impact on their biological potency. Research has demonstrated that this single atomic substitution can lead to significant variations in efficacy. For instance, in a series of aryl acetamide (B32628) triazolopyridazines developed as anti-cryptosporidial agents, the placement of a fluorine atom was a key determinant of activity.

Studies revealed that adding a fluorine atom at the 4-position of the phenyl ring consistently leads to a substantial increase in potency. nih.gov For example, the non-fluorinated phenyl compound 11 showed poor potency with an EC50 value of 22 μM. However, the addition of a fluorine atom at the 4-position, resulting in compound 18 , improved the potency by 18-fold to 1.2 μM. nih.gov This enhancement is even more dramatic when combined with other substitutions. The 3-methyl analog 22 (EC50 of 12 μM) saw a 34-fold increase in potency to 0.35 μM when a fluorine was added at the 4-position, yielding compound 61 . nih.gov

In contrast, substitutions at other positions have different effects. Fluorine added to the 2-position was found to reduce potency. nih.gov The effect of a 3-fluoro substitution was generally minimal, providing little to no improvement in activity. nih.gov The difference in potency between regioisomers can be striking; a 1000-fold shift in potency was observed between the 2-fluoro and 4-fluoro isomers in one case, highlighting the critical role of the 4-fluoro substituent for this class of compounds. nih.gov

Table 1: Influence of Fluoro Substitution on Anti-Cryptosporidial Activity

Compound Substitution EC50 (μM) Fold Change from Phenyl (11)
11 Phenyl 22 1
18 4-Fluoro 1.2 18
22 3-Methyl 12 ~2
61 4-Fluoro, 3-Methyl 0.35 63
72 2-Fluoro, 3-CF3 70 ~0.3
52 4-Fluoro, 3-CF3 0.07 314

Modifications to the methyl group and the phenylacetic acid portion of the molecule also play a significant role in determining biological activity. The so-called "magic methyl" effect, where the addition of a methyl group can lead to substantial improvements in pharmacological properties, has been observed in various medicinal chemistry campaigns. nih.gov This can be attributed to effects on metabolic stability, pharmacokinetics, and induced conformational changes that may lead to better binding at a target site. nih.gov

In the context of the anti-cryptosporidial triazolopyridazines, substitution of the methyl group on the phenyl ring with a trifluoromethyl (CF3) group also led to a significant 10-fold increase in potency. nih.gov This further underscores the importance of electron-withdrawing groups at this position for enhancing activity. nih.gov

The phenylacetic acid moiety itself is a known pharmacophore with inherent biological activity. Phenylacetic acid (PAA) isolated from microorganisms has demonstrated antibacterial properties by disrupting cell membrane integrity and inhibiting protein synthesis. nih.gov In drug design, the phenylacetic acid scaffold is often considered essential for the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Modifications that alter the conformation or spacing between the aromatic ring and the acidic group can significantly impact this activity. For example, studies on indan (B1671822) acid derivatives, which are conformationally restricted analogs of phenylacetic acids, have shown that a one-carbon separation between the ring system and the carboxylic acid is optimal for anti-inflammatory effects. nih.gov

Mechanistic Studies of Biological Activity

Understanding how a potential drug candidate exerts its effects at a molecular level is crucial for its development. For derivatives of this compound, mechanistic studies are focused on identifying their cellular targets and elucidating the biological pathways they modulate.

Target Identification and Validation

A key area of investigation for compounds with anticancer properties is their interaction with specific molecular targets that are critical for tumor growth and survival. While direct target identification for derivatives of this compound is still an area of active research, studies on related compounds provide valuable insights. For instance, the inhibition of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a potential target in both inflammation and cancer, has been explored for structurally similar molecules. nih.gov The validation of such targets is a critical step in confirming the therapeutic potential of these compounds.

Elucidation of Molecular Pathways

The anticancer activity of phenylacetamide derivatives is often linked to their ability to trigger apoptosis. nih.gov The molecular pathways leading to this programmed cell death can be complex and multifaceted. Research on related compounds suggests that the activation of caspase cascades, a family of proteases that play an essential role in apoptosis, is a likely mechanism. nih.gov Furthermore, the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins are also considered key events in the molecular pathways affected by these compounds.

Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage)

The journey of a drug through the body, its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, is a critical determinant of its efficacy. For derivatives of this compound, understanding their pharmacokinetic profiles is essential. In silico predictions of properties such as absorption, distribution, metabolism, and excretion are often employed in the early stages of drug discovery to identify candidates with favorable characteristics. These computational tools help in prioritizing compounds for further experimental testing.

Pharmacodynamics, which describes the biochemical and physiological effects of a drug on the body, is intrinsically linked to its mechanism of action. For these derivatives, pharmacodynamic studies would focus on quantifying their effects on tumor cells, such as the extent of apoptosis induction or the inhibition of specific cellular signaling pathways over time.

Computational Chemistry and Drug Design

In modern drug discovery, computational methods play a pivotal role in the design and optimization of new therapeutic agents. These in silico techniques allow for the rapid screening of large virtual libraries of compounds and provide insights into their potential interactions with biological targets.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). nih.govnih.gov This method is instrumental in understanding the binding modes and affinities of potential drug candidates. For derivatives of this compound, molecular docking studies can be used to simulate their interaction with known anticancer targets.

These simulations can reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are crucial for the stability of the complex. By analyzing these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, understanding how the fluorine and methyl substituents on the phenyl ring of this compound influence its binding to a target protein can guide the synthesis of more effective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. frontiersin.orgnih.gov This approach is instrumental in drug discovery for identifying promising candidates and optimizing their properties. frontiersin.org

QSAR models are developed by establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. nih.gov These descriptors can be categorized as electronic, steric, and hydrophobic. researchgate.netwalisongo.ac.id The predictive power and reliability of a QSAR model are assessed using statistical metrics like the coefficient of determination (R²) and the leave-one-out cross-validation R² (Q²). frontiersin.org

Detailed Research Findings:

A study focused on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized both linear and non-linear QSAR models. frontiersin.org The non-linear model, developed using a mix-kernel function support vector machine (MIX-SVM), demonstrated superior predictive ability. frontiersin.org The model's robustness was confirmed by a high R² value of 0.97 in the training set and 0.95 in the test set, along with a high cross-validation coefficient (R²cv) of 0.96. frontiersin.org

Another QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents identified key molecular descriptors that influence their activity. nih.gov The developed model showed a strong correlation between the descriptors and the anti-tubercular activity, with an R² of 0.9092. nih.gov The study highlighted that high polarizability, electronegativity, surface area, and the presence of halogen atoms contribute positively to the anti-tubercular activity of these derivatives. nih.gov

Interactive Data Table: QSAR Model Validation Metrics

Model/StudyTargetR² (Training Set)R² (Test Set)R²cvKey Descriptors
Amide Derivatives as Xanthine Oxidase InhibitorsXanthine Oxidase0.970.950.96Not Specified
Thiazolidine-4-one DerivativesMycobacterium tuberculosis0.9092Not SpecifiedNot SpecifiedMLFER_S, GATSe2, Shal, EstateVSA 6, SpMAD_Dzs 6

In Silico Screening for Novel Bioactive Compounds

In silico screening, a computational method, plays a crucial role in modern drug discovery by enabling the rapid and cost-effective evaluation of large compound libraries. nih.govmdpi.com This approach involves various techniques, including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to identify potential drug candidates. nih.govmdpi.com

Molecular docking predicts the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. scispace.com This helps in understanding the molecular interactions crucial for biological activity. ADMET prediction assesses the pharmacokinetic and toxicological properties of compounds, which are critical for their success as drugs. nih.gov

Detailed Research Findings:

In a study aimed at identifying novel COX-2 inhibitors for breast cancer treatment, a large database of 12,795 compounds was screened in silico. nih.gov This led to the identification of three new compounds with promising binding affinities to the COX-2 enzyme. nih.gov Subsequent synthesis and biological evaluation confirmed their anticancer activity. nih.gov

Another research effort focused on discovering inhibitors for the papain-like protease (PLpro) of SARS-CoV-2. mdpi.com A set of 69 semi-synthesized molecules were docked against the PLpro enzyme. mdpi.com Two derivatives, 34 and 58, exhibited higher binding affinities than the co-crystallized ligand. mdpi.com Further ADMET and toxicity studies identified derivatives 28, 34, and 47 as potential drug candidates with good safety profiles. mdpi.com

A study on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as DNA gyrase inhibitors combined in vitro and in silico approaches. als-journal.com The docking results showed that the synthesized compounds had a better binding affinity for the DNA gyrase active site compared to the known inhibitor ciprofloxacin. als-journal.com In silico toxicity predictions also indicated a favorable safety profile for these compounds. als-journal.com

The addition of a fluorine atom at the 4-position of certain aryl acetamide triazolopyridazines has been shown to significantly enhance their potency against Cryptosporidium. nih.gov For instance, the 4-fluoro, 3-methyl analog showed a substantial improvement in activity compared to the 3-methyl analog. nih.gov

Interactive Data Table: In Silico Screening Hits

StudyTargetScreening MethodNumber of Compounds ScreenedKey Findings
Novel Anticancer AgentsCOX-2Molecular Docking12,795Identification of three new potent inhibitors. nih.gov
SARS-CoV-2 PLpro InhibitorsPapain-like protease (PLpro)Molecular Docking69Derivatives 34 and 58 showed higher binding affinity than the reference. mdpi.com
DNA Gyrase InhibitorsDNA GyraseMolecular DockingNot SpecifiedSynthesized compounds displayed better binding affinity than ciprofloxacin. als-journal.com
Anti-Cryptosporidium AgentsNot SpecifiedNot SpecifiedNot Specified4-fluoro substitution significantly increased potency. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Fluoro-2-methylphenylacetic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The aromatic protons will show complex splitting patterns due to coupling with each other and with the fluorine atom.

Aromatic Protons (Ar-H): The three protons on the phenyl ring are expected to appear in the range of δ 6.8-7.3 ppm. Their specific shifts and coupling constants (J) are influenced by the positions of the fluorine and methyl substituents.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the carboxylic acid and the aromatic ring would likely appear as a singlet around δ 3.6 ppm.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are expected to produce a singlet at approximately δ 2.3 ppm.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad, appearing downfield, often above δ 10.0 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule. The presence of the fluorine atom will cause the signals for the carbon atoms in the aromatic ring to be split (C-F coupling).

Carbon Atom Expected Chemical Shift (δ, ppm)
Carboxylic Carbon (C=O)175-185
Aromatic Carbon (C-F)158-165 (d, ¹JCF ≈ 240-250 Hz)
Aromatic Carbons (C-H)115-135
Aromatic Carbon (C-CH₃)135-145
Aromatic Carbon (C-CH₂COOH)130-140
Methylene Carbon (-CH₂)40-50
Methyl Carbon (-CH₃)15-25
Note: 'd' denotes a doublet, and 'JCF' is the coupling constant between carbon and fluorine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉FO₂), the molecular weight is approximately 168.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 168.

The fragmentation pattern in mass spectrometry provides valuable structural information. Key expected fragmentation pathways for this compound include:

Loss of the carboxylic acid group: A prominent peak would be expected at m/z 123, corresponding to the loss of the -COOH radical.

Formation of a tropylium-like ion: The ion at m/z 109 is likely due to the fluorotolyl moiety.

Other fragments: Other significant peaks may arise from further fragmentation of the aromatic ring and side chain.

Predicted mass spectrometry data for the related isomer, 2-fluoro-4-methylphenylacetic acid, shows expected adducts that can be useful for analysis by techniques like electrospray ionization (ESI-MS). chemicalbook.com

Adduct Predicted m/z
[M+H]⁺169.06593
[M+Na]⁺191.04787
[M-H]⁻167.05137
Data based on predicted values for the isomer 2-fluoro-4-methylphenylacetic acid. chemicalbook.com

Chromatographic Methods for Purity and Reaction Monitoring (e.g., HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method.

A typical reverse-phase HPLC (RP-HPLC) method for the analysis of phenylacetic acid derivatives would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid like formic acid or phosphoric acid to ensure the carboxylic acid group is protonated. sielc.comsigmaaldrich.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring of the compound absorbs UV light. For quantitative analysis, a calibration curve would be constructed by running standards of known concentrations.

Example HPLC Conditions for a Related Compound (4-Fluorophenylacetic acid):

Column: Primsep SB reverse-phase column rsc.org

Mobile Phase: Acetonitrile and water with formic or acetic acid buffer rsc.org

Detection: UV at 264 nm rsc.org

This method can be adapted for this compound, with adjustments to the gradient and flow rate to achieve optimal separation from any starting materials or byproducts.

Advanced Characterization in Complex Matrices

The detection and quantification of this compound in complex matrices, such as biological fluids or environmental samples, require more sophisticated analytical approaches to overcome interferences from other components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides a highly sensitive and selective method for analyzing the compound in complex mixtures. The HPLC separates the target analyte from the matrix, and the mass spectrometer provides unambiguous identification and quantification. This technique is particularly valuable in metabolism studies or for detecting trace levels of the compound. For instance, a method for the simultaneous determination of phenylbutyric acid and its metabolite phenylacetic acid in various mouse tissues has been developed using LC-MS/MS, demonstrating the power of this technique for analyzing related compounds in biological samples. nih.gov

Sample Preparation

Prior to analysis in complex matrices, a sample preparation step is often necessary to extract and concentrate the analyte and remove interfering substances. Common techniques include:

Liquid-Liquid Extraction (LLE): The sample is partitioned between two immiscible solvents to isolate the analyte.

Solid-Phase Extraction (SPE): The analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a suitable solvent.

The choice of sample preparation method depends on the nature of the matrix and the concentration of the analyte. For example, a column-switching HPLC method has been described for the direct determination of free phenylacetic acid in human plasma and urine, which automates the sample clean-up process. nih.gov The analysis of phenylacetic acid in samples from anaerobic digestion processes also highlights the use of HPLC for quantification in complex environmental matrices. nih.gov

Future Directions and Research Opportunities

Exploration of New Synthetic Pathways

The current synthetic routes to 4-Fluoro-2-methylphenylacetic acid, while effective for laboratory and industrial-scale production, present opportunities for innovation. Future research is anticipated to focus on the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.

Exploration into novel catalytic systems, such as those employing earth-abundant metals, could offer alternatives to traditional palladium-catalyzed carbonylation reactions. researchgate.net Green chemistry principles are also expected to drive research, with a focus on solvent-free reaction conditions, the use of recyclable catalysts, and minimizing waste generation. gcsu.edursc.org Biocatalytic approaches, leveraging enzymes to perform specific transformations, and the application of flow chemistry for continuous and scalable production, represent other promising avenues for creating more sustainable and efficient syntheses of this important building block.

Development of Novel Derivatization Strategies

The future of this compound in medicinal chemistry and materials science will be heavily influenced by the development of innovative derivatization strategies. The carboxylic acid moiety serves as a versatile handle for a wide array of chemical modifications, allowing for the systematic exploration of chemical space and the fine-tuning of physicochemical and biological properties.

Future research will likely move beyond the established amide bond formations seen in kinase inhibitor synthesis. google.comgoogle.com This includes the synthesis of a diverse range of esters, amides with a broader selection of amines, and the exploration of less common functional group transformations. mdpi.com The development of novel derivatization reagents and methodologies, particularly those compatible with high-throughput synthesis, will be crucial. nih.gov For instance, the creation of derivatives with specific linkers or reporter groups could facilitate studies on biological targets and mechanisms of action.

Table 1: Potential Derivatization Strategies for this compound

Derivative TypePotential Reagents/ConditionsPotential Applications
EstersAlcohols, Acid or Base CatalysisProdrugs, Fragrance/Flavor, Materials Science
AmidesDiverse primary/secondary amines, Coupling reagents (e.g., EDC, HATU)Bioactive compounds, Polymers
ThioamidesLawesson's reagentBioisosteric replacement for amides
HeterocyclesDiamines, Hydrazines, HydroxylaminesNovel scaffolds for drug discovery
α-FunctionalizedHalogenating agents (e.g., TCCA), Electrophilic/Nucleophilic reagentsIntroduction of new pharmacophores

Expansion of Biological Applications beyond Current Scope

While the application of this compound as an intermediate for kinase inhibitors is significant, its intrinsic biological activities and those of its simpler derivatives remain largely underexplored. google.comgoogle.comnih.govgoogle.com Future research should encompass a broader screening of this compound and its analogues across various therapeutic areas.

Given that other phenylacetic acid derivatives exhibit anti-inflammatory, antimicrobial, and plant growth regulatory activities, it is plausible that this compound derivatives may possess similar properties. chemicalbook.comchemicalbook.com Systematic screening of a library of its derivatives against a wide panel of biological targets could uncover novel therapeutic applications. For instance, its structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential in this area.

Integration with High-Throughput Screening and Combinatorial Chemistry

To expedite the discovery of new biological applications, the integration of this compound with modern drug discovery platforms is essential. High-throughput screening (HTS) of a diverse library of its derivatives against a multitude of biological assays can rapidly identify promising lead compounds.

The development of a combinatorial library based on the this compound scaffold would be a significant step forward. By systematically varying the substituents on the phenyl ring and modifying the carboxylic acid group, a vast number of compounds can be generated and screened. This approach, coupled with computational modeling and in silico screening, can streamline the identification of derivatives with desired biological activities.

Collaborative Research and Interdisciplinary Studies

The full potential of this compound is most likely to be realized through collaborative and interdisciplinary research efforts. The complexity of modern scientific challenges necessitates the convergence of expertise from various fields.

Collaborations between synthetic organic chemists, medicinal chemists, biologists, and computational scientists will be pivotal. For example, joint projects could focus on designing and synthesizing novel derivatives with predicted biological activity, followed by comprehensive biological evaluation. Furthermore, interdisciplinary studies could explore the application of this compound and its derivatives in materials science, for instance, in the development of novel polymers or functional materials, leveraging the unique properties imparted by the fluoro and methyl substituents.

Q & A

Q. What are the recommended safety protocols for handling 4-Fluoro-2-methylphenylacetic acid in laboratory settings?

  • Methodological Answer: Researchers should wear personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid contact with incompatible materials such as strong acids, alkalis, oxidizing/reducing agents, and heat/moisture . Engineering controls (e.g., fume hoods) should be used to minimize inhalation risks. Emergency showers and eye wash stations must be accessible . Contaminated clothing should be removed immediately and washed separately .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR): Analyze 1H^{1}\text{H} and 19F^{19}\text{F} spectra to confirm structural features.
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase columns (e.g., LiChrosorb® RP-8) to assess purity .
  • Mass Spectrometry (MS): Compare molecular ion peaks with theoretical molecular weights (e.g., 238.138 g/mol for fluorinated analogs) .
  • Infrared (IR) Spectroscopy: Identify functional groups like carboxylic acid (-COOH) and aromatic C-F bonds .

Q. What are the optimal storage conditions for this compound?

  • Methodological Answer: Store in airtight containers at 2–8°C in a dry, well-ventilated area. Protect from heat, light, and moisture to prevent degradation . Stability under these conditions is typically confirmed via accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated phenylacetic acid derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction requires high-quality crystals grown via slow evaporation or diffusion methods. Data collection involves measuring diffraction patterns, followed by refinement using software like SHELX or OLEX2. For this compound, analyze fractional atomic coordinates and displacement parameters to confirm stereochemistry .

Q. What strategies address contradictions in reported toxicological data for fluorinated phenylacetic acids?

  • Methodological Answer: Conduct systematic reviews of existing literature, prioritizing studies with robust experimental designs (e.g., OECD guidelines). Perform comparative in vitro assays (e.g., cytotoxicity in HepG2 cells) and in vivo studies (rodent models) to assess acute/chronic toxicity. Consider variables like metabolite formation (e.g., via LC-MS/MS ) and species-specific responses. Transparent reporting of exposure levels and statistical methods is critical .

Q. How can synthetic routes to this compound derivatives be optimized for enhanced bioactivity?

  • Methodological Answer:
  • Substituent Modification: Introduce electron-withdrawing groups (e.g., -CF3_3) to improve metabolic stability.
  • Catalytic Optimization: Use palladium-catalyzed cross-coupling for regioselective fluorination.
  • Reaction Monitoring: Track intermediates via thin-layer chromatography (TLC) or real-time NMR .
  • Bioactivity Screening: Test derivatives in antimicrobial assays (e.g., MIC against S. aureus) or cancer cell lines (e.g., MTT assays) .

Q. What analytical methods are most effective for detecting environmental persistence of fluorinated phenylacetic acids?

  • Methodological Answer:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Quantify trace levels in water/soil samples using MRM transitions specific to fluorinated analogs .
  • Biodegradation Studies: Incubate compounds with microbial consortia and monitor degradation products via high-resolution MS.
  • Ecotoxicity Models: Use Daphnia magna or algal growth inhibition tests to assess environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.